

# 4-ethylguaiacol-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 4-Ethylguaiacol-d3

This technical guide provides comprehensive information on 4-ethylguaiacol-d3, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize internal standards for quantitative analysis. This guide covers the compound's properties, applications, and detailed experimental protocols for its use.

# **Compound Identification and Properties**

4-Ethylguaiacol-d3 is the deuterated form of 4-ethylguaiacol, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 4-ethylguaiacol.

Table 1: Chemical and Physical Properties of 4-Ethylquaiacol-d3 and its Parent Compound



Property	4-Ethylguaiacol-d3	4-Ethylguaiacol (Non- deuterated)
Synonyms	4-Ethyl-2-methoxyphenol-d3	4-Ethyl-2-methoxyphenol, p- Ethylguaiacol, 2-Methoxy-4- ethylphenol
CAS Number	Not readily available	2785-89-9[1][2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> D <sub>3</sub> O <sub>2</sub> [3]	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub> [1]
Molecular Weight	155.21[3]	152.19[1][2]
Appearance	-	Colorless to pale yellow liquid[1][4]
Boiling Point	-	234-236 °C[2]
Melting Point	-	15 °C[2]
Density	-	1.063 g/mL at 25 °C[2]
Solubility	-	Slightly soluble in water[4]

# **Applications in Quantitative Analysis**

The primary application of 4-ethylguaiacol-d3 is as an internal standard in isotope dilution analysis, particularly for the quantification of 4-ethylguaiacol in various matrices. 4-Ethylguaiacol is a significant compound in the food and beverage industry, often associated with the aroma of wine, whiskey, and coffee. It can be an indicator of spoilage in wine when produced by the yeast Brettanomyces. Accurate quantification is therefore crucial for quality control.

The use of a deuterated internal standard like 4-ethylguaiacol-d3 is the gold standard for quantitative analysis using mass spectrometry (GC-MS or LC-MS/MS). This is because its chemical and physical properties are nearly identical to the analyte (4-ethylguaiacol), meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, enabling accurate correction for matrix effects and variations in instrument response.



## **Experimental Protocols**

The following are generalized experimental protocols for the quantification of 4-ethylguaiacol using 4-ethylguaiacol-d3 as an internal standard. These are based on methods described in the scientific literature for the analysis of wine.

#### **Sample Preparation and Extraction**

The choice of extraction method depends on the sample matrix and the required sensitivity.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile compounds in liquid samples like wine.

- Place a known volume of the sample (e.g., 5 mL of wine) into a headspace vial.
- Add a precise amount of 4-ethylguaiacol-d3 internal standard solution.
- Add a salt (e.g., NaCl) to increase the ionic strength of the sample, which promotes the
  partitioning of volatile compounds into the headspace.
- Seal the vial and incubate it at a controlled temperature (e.g., 60°C) with agitation to allow the analytes to equilibrate between the liquid and gas phases.
- Expose a SPME fiber (e.g., coated with polydimethylsiloxane) to the headspace for a defined period to adsorb the volatile compounds.
- Desorb the analytes from the fiber in the hot inlet of a gas chromatograph.

Method 2: Liquid-Liquid Extraction (LLE)

- To a known volume of the sample, add the 4-ethylguaiacol-d3 internal standard.
- Add an immiscible organic solvent (e.g., diethyl ether or a mixture of pentane and diethyl ether).
- Vortex or shake the mixture vigorously to extract the analytes into the organic phase.
- Centrifuge to separate the phases.



- · Carefully remove the organic layer.
- The extract can be concentrated under a gentle stream of nitrogen if necessary before analysis.

## **Analytical Instrumentation and Conditions**

Gas Chromatography-Mass Spectrometry (GC-MS)

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-WAX or similar polar column).
- Injection: Splitless mode is typically used for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. A typical program might start at 40-50°C, hold for a few minutes, then ramp up to 220-240°C.
- Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for high sensitivity and selectivity. The ions to be monitored would be specific to 4-ethylguaiacol and 4ethylguaiacol-d3.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Liquid Chromatograph: A reverse-phase column (e.g., C18) is commonly used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
   often with a small amount of acid (e.g., formic acid) to improve peak shape.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction
  Monitoring (MRM) mode is ideal. This involves selecting a precursor ion for each analyte and
  its deuterated standard, fragmenting them, and monitoring a specific product ion.
  - MRM Transitions:
    - For 4-ethylguaiacol: A likely transition would be m/z 151 -> 136.



■ For 4-ethylguaiacol-d3: The precursor ion would be at a higher m/z due to the deuterium atoms, and a corresponding product ion would be monitored.

## **Data Analysis**

Quantification is based on the ratio of the peak area of the analyte (4-ethylguaiacol) to the peak area of the internal standard (4-ethylguaiacol-d3). A calibration curve is constructed by analyzing a series of standards with known concentrations of 4-ethylguaiacol and a constant concentration of 4-ethylguaiacol-d3. The concentration of the analyte in the unknown sample is then determined by interpolating its area ratio on the calibration curve.

#### **Visualizations**

## **Experimental Workflow Diagram**



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